NUP100 protein, also known as Nuclear Pore Complex Protein 100, is a crucial component of the nuclear pore complex in Saccharomyces cerevisiae, commonly known as baker's yeast. This protein plays a significant role in nucleocytoplasmic transport, facilitating the movement of macromolecules between the nucleus and cytoplasm. NUP100 is classified as a nucleoporin, which are proteins that make up the nuclear pore complexes that span the nuclear envelope.
NUP100 is synthesized through standard eukaryotic transcription and translation processes. The gene is transcribed into messenger RNA, which is then translated into the NUP100 protein in the cytoplasm. Various techniques have been employed to study its synthesis and functionality, including molecular genetics and immunolocalization methods.
The study of NUP100 often involves genetic manipulation techniques such as gene deletion or tagging with epitope markers to track its localization and function within yeast cells. For instance, fluorescence microscopy has been used to visualize NUP100's presence at the nuclear pore complexes .
NUP100 exhibits a modular structure typical of nucleoporins, characterized by multiple domains that facilitate its interaction with other components of the nuclear pore complex. The protein contains several GLFG repeats, which are critical for its function in nucleocytoplasmic transport .
The molecular weight of NUP100 is approximately 100 kDa, and it has an isoelectric point around 5.5, indicating its charge properties under physiological conditions. Its sequence can be accessed through various biological databases for further structural analysis .
NUP100 participates in several biochemical reactions primarily associated with nucleocytoplasmic transport. It acts as a conduit for proteins and RNA molecules moving across the nuclear envelope.
Research has demonstrated that NUP100 interacts with various transport receptors, facilitating the selective import and export of proteins based on size and signal sequences. The protein's interactions can be studied using co-immunoprecipitation techniques and mass spectrometry to identify binding partners .
The mechanism by which NUP100 operates involves forming a part of the nuclear pore complex that regulates the passage of molecules. It functions by providing a selective barrier that allows small molecules to diffuse freely while controlling larger macromolecules through active transport mechanisms involving specific receptor proteins.
Studies indicate that deletion or mutation of NUP100 can lead to significant disruptions in cellular transport processes, underscoring its essential role in maintaining cellular homeostasis within S. cerevisiae .
NUP100 is soluble in aqueous solutions typical of cellular environments. Its stability is influenced by factors such as ionic strength and pH, which affect its interactions within the nuclear pore complex.
As a protein, NUP100 undergoes various post-translational modifications that can influence its function and interactions. These modifications may include phosphorylation and glycosylation, which are critical for regulating its activity within the cell .
NUP100 serves as a model for studying nucleocytoplasmic transport mechanisms due to its well-characterized role in S. cerevisiae. Research on this protein contributes to our understanding of similar processes in higher eukaryotes and has implications for understanding diseases related to nuclear transport dysfunctions.
NUP100 originated from the whole-genome duplication (WGD) event that occurred ~100 million years ago in the Saccharomyces lineage. This event generated the paralog NUP116 (YKL019W), with which NUP100 shares 53% amino acid identity across its entire sequence. While NUP116 is essential for viability in the S288C strain background, NUP100 is non-essential. Deletion of NUP100 alone shows no gross growth defects, but the nup100Δ nup116Δ double mutant is inviable, underscoring partial functional overlap. Both proteins belong to the GLFG-repeat subfamily of nucleoporins but have diverged in regulatory and structural roles [1] [6] [9].
NUP100 is a phenylalanine-glycine (FG)-repeat nucleoporin characterized by multiple GLFG (glycine-leucine-phenylalanine-glycine) motifs in its N-terminal region. These intrinsically disordered repeats are separated by polar spacer sequences rich in glutamine, asparagine, serine, and threonine. The GLFG domain (residues 1–610) mediates two critical functions:
Table 1: Key Characteristics of S. cerevisiae GLFG-Nucleoporins
| Protein | Gene | Length (aa) | GLFG Repeats | Essential? | Cellular Role |
|---|---|---|---|---|---|
| Nup100 | YKL068W | 959 | 25 | No | tRNA export, NPC stability |
| Nup116 | YKL019W | 1113 | 30 | Yes (S288C) | NPC barrier, Kap121 transport |
| Nup49 | YPL094C | 486 | 12 | Yes | NPC structural scaffold |
The NPC is an ~100-MDa structure comprising ~30 nucleoporins (Nups) arranged in subcomplexes. NUP100 localizes to the central channel and nuclear basket of the NPC, where its GLFG repeats perform dual structural and transport roles:
Table 2: NUP100 Interactions with NPC Scaffold Components
| Scaffold Nup | Interaction Domain | Binding Site in NUP100 | Functional Consequence |
|---|---|---|---|
| Nup188 | C-terminal α-helical | GLFG repeats (1–307) | NPC stability under stress |
| Nup192 | N-terminal (2–960) | GLFG repeats (1–610) | Pore membrane curvature |
| Nic96 | Central (186–839) | GLFG repeats (1–610) | NPC biogenesis efficiency |
| Nup84-Nup133 | C-terminal (521–1157) | GLFG repeats (1–610) | Cytoplasmic ring assembly |
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